3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and a phenyl group substituted with an amino and a methyl group.
Preparation Methods
The synthesis of 3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-2-methylphenyl derivatives, the reaction proceeds through amidation and subsequent cyclization to form the imidazolidine ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione include:
N-(3-Amino-2-methylphenyl)propanamide: This compound shares a similar phenyl group with an amino and methyl substitution but differs in its amide linkage.
3-amino-N-(2-methylphenyl)propanamide: Another similar compound with a different arrangement of the amino and methyl groups.
The uniqueness of this compound lies in its imidazolidine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(3-amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-8(12)4-3-5-9(6)14-10(15)7(2)13-11(14)16/h3-5,7H,12H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRCPJOXOHDPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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